1-Chloro-1-(propylselanyl)buta-1,3-diene
Description
Properties
CAS No. |
62807-62-9 |
|---|---|
Molecular Formula |
C7H11ClSe |
Molecular Weight |
209.58 g/mol |
IUPAC Name |
1-chloro-1-propylselanylbuta-1,3-diene |
InChI |
InChI=1S/C7H11ClSe/c1-3-5-7(8)9-6-4-2/h3,5H,1,4,6H2,2H3 |
InChI Key |
WHDLJYHAALPJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Se]C(=CC=C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
1-Chloro-1-(propylselanyl)buta-1,3-diene belongs to a class of substituted dienes. Key comparisons include:
Key Findings from Literature
- Electronic Effects : The chlorine atom in this compound withdraws electron density, polarizing the double bond, while the selanyl group donates electron density via its lone pairs. This contrast enhances regioselectivity in addition reactions compared to 3-Chloro-1-butene, which lacks selenium’s polarizability .
- Thermal Stability : Selenium-containing compounds often exhibit lower thermal stability than chlorinated analogs. For example, 3-Chloro-1-butene is stable up to 65°C , whereas selenium analogs may decompose at lower temperatures due to weaker C-Se bonds.
- Polymerization Potential: Buta-1,3-diene derivatives polymerize via radical or ionic mechanisms. Cis/trans stereochemistry in polymers (e.g., cis-poly(buta-1,3-diene)) is well-documented , but selenylated analogs like the target compound are less studied, likely due to selenium’s propensity for redox side reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-chloro-1-(propylselanyl)buta-1,3-diene, and how can reaction intermediates be characterized?
- Methodology : A two-step approach is typically employed:
Selenylation : React buta-1,3-diene derivatives with propylselenol (C3H7SeH) under inert conditions (argon/nitrogen) to introduce the selanyl group. Monitor reaction progress via <sup>77</sup>Se NMR to confirm selenide bond formation .
Chlorination : Use sulfuryl chloride (SO2Cl2) or PCl5 in anhydrous dichloromethane at 0–5°C to avoid over-chlorination. Characterize intermediates using GC-MS and FTIR to track functional group changes .
- Validation : Confirm final product purity via HPLC with a C18 column (acetonitrile/water gradient) and compare retention times with standards.
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- NMR Analysis :
- <sup>1</sup>H NMR: Identify vinyl proton environments (δ 5.5–6.5 ppm) and propylselanyl methyl/methylene signals (δ 0.8–1.5 ppm).
- <sup>13</sup>C NMR: Assign carbons adjacent to selenium (downfield shifts ~δ 20–30 ppm due to selenium’s electronegativity) .
- <sup>77</sup>Se NMR: Confirm selenium bonding (δ 200–400 ppm for selenides) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M]<sup>+</sup>) and fragmentation patterns consistent with chloro-selanyl substituents .
Q. What safety protocols are essential for handling selenium- and chlorine-containing compounds?
- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, sealed goggles) due to selenium’s acute toxicity (LC50 in rats: 270,000 mg/m³ for analogous buta-1,3-diene derivatives) .
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal. Store selenides under nitrogen to prevent oxidation to toxic selenoxides .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected stereochemistry)?
- DFT Modeling : Optimize molecular geometry using B3LYP/6-311+G(d,p) to predict <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts. Compare with experimental data to validate stereochemical assignments .
- Mechanistic Insights : Simulate reaction pathways (e.g., chlorination selectivity) using Gaussian or ORCA to identify transition states and explain regioselectivity anomalies .
Q. What strategies optimize catalytic efficiency in selenium-mediated reactions involving this compound?
- Catalyst Screening : Test palladium (e.g., Pd(PPh3)4) or copper catalysts (CuI) for cross-coupling reactions. Monitor turnover frequency (TOF) via in situ Raman spectroscopy .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess selenium’s Lewis acidity role in stabilizing intermediates .
Q. How do environmental factors (e.g., light, humidity) degrade this compound, and how can stability be improved?
- Degradation Studies : Expose the compound to UV light (254 nm) and analyze decomposition products via LC-MS. Selenium-oxygen bonds (Se=O) are prone to photolytic cleavage, forming selenoxides .
- Stabilization : Add antioxidants (BHT) or store in amber vials under argon. Conduct accelerated aging tests (40°C/75% RH) to assess shelf life .
Q. What bioanalytical methods are suitable for detecting trace impurities in this compound?
- Sensitivity : Use UPLC-QTOF-MS with a HILIC column (2.1 × 100 mm, 1.7 μm) to separate polar impurities (e.g., hydrolyzed selenols).
- Validation : Spike samples with deuterated internal standards (e.g., D4-selenide) for quantification via isotope dilution .
Data Contradiction Analysis
Q. How to address discrepancies in reported selenium-chlorine bond lengths between crystallographic and computational studies?
- Crystallography : Perform single-crystal X-ray diffraction (SC-XRD) to measure bond lengths. Compare with Cambridge Structural Database entries for analogous selenides .
- Error Sources : Assess whether DFT functional selection (e.g., M06 vs. B3LYP) overestimates bond lengths due to dispersion interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
